molecular formula C15H12O3 B11868402 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 802905-96-0

6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B11868402
CAS No.: 802905-96-0
M. Wt: 240.25 g/mol
InChI Key: KUIPFATZLKZKPG-UHFFFAOYSA-N
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Description

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is a heterocyclic compound belonging to the chromene family. It is characterized by a fused benzene and pyran ring system, with methoxy and methyl substituents. This compound is known for its diverse biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE involves the Pechmann condensation reaction. This reaction typically uses salicylaldehyde and ethyl acetoacetate as starting materials, with a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then methylated and methoxylated to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The biological effects of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE are primarily due to its interaction with cellular enzymes and receptors. It can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the treatment of neurological disorders. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

802905-96-0

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

6-methoxy-4-methylbenzo[h]chromen-2-one

InChI

InChI=1S/C15H12O3/c1-9-7-14(16)18-15-11-6-4-3-5-10(11)13(17-2)8-12(9)15/h3-8H,1-2H3

InChI Key

KUIPFATZLKZKPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C3=CC=CC=C32)OC

Origin of Product

United States

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